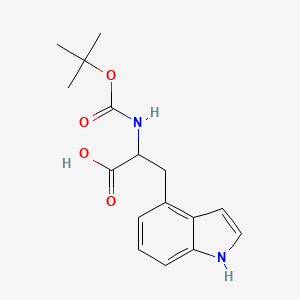
2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid is a synthetic organic compound that features both an indole ring and a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-4-carboxylic acid and tert-butyl carbamate.
Formation of the Boc-Protected Amino Acid:
Coupling Reaction: The Boc-protected amino acid is then coupled with a suitable reagent, such as an activated ester or an acid chloride, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carboxylic acid group or the indole ring.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-4-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and peptides.
Biology: The compound can be used in the study of indole-based biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the Boc-protected amino group can undergo deprotection to reveal a reactive amine that can form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(1H-indol-4-yl)propanoic acid: Lacks the Boc protection, making it more reactive.
2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Differing position of the indole ring substitution.
N-Boc-tryptophan: A similar compound with the Boc group protecting the amino functionality.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoic acid is unique due to the specific positioning of the indole ring and the Boc-protected amino group, which provides distinct reactivity and stability characteristics. This makes it particularly useful in synthetic applications where controlled reactivity is essential.
Eigenschaften
IUPAC Name |
3-(1H-indol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)9-10-5-4-6-12-11(10)7-8-17-12/h4-8,13,17H,9H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZXCKHGKHHZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CNC2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
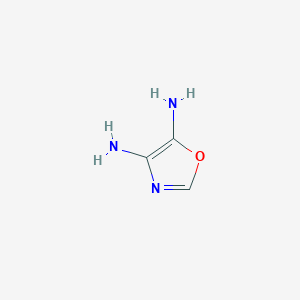
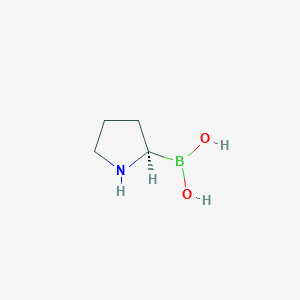
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)

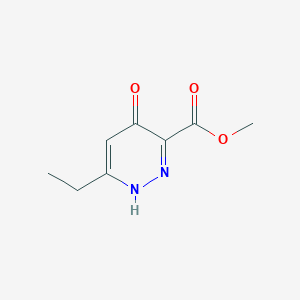
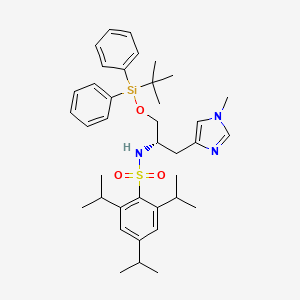
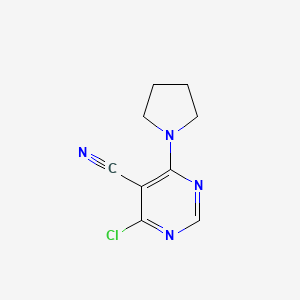
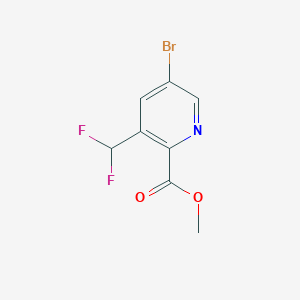
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
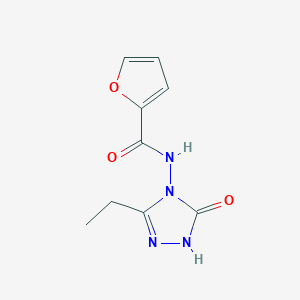
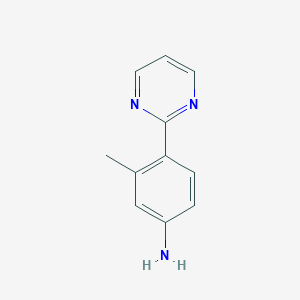
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

